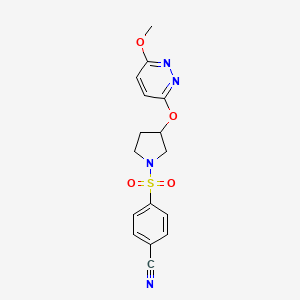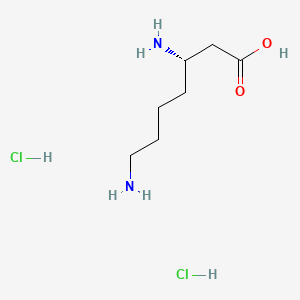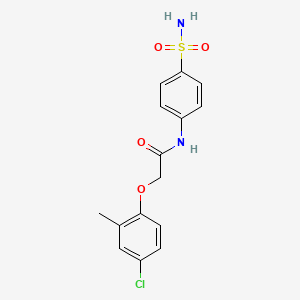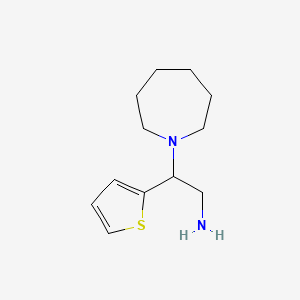![molecular formula C20H22ClN5O2 B2861519 2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-63-5](/img/structure/B2861519.png)
2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The compound likely exhibits aromaticity due to the presence of the purine and imidazole rings .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present and their positions within the molecule. For example, the imidazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it is likely to be soluble in polar solvents due to the presence of polar functional groups .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties. They have been studied for their efficacy against a range of bacterial and fungal pathogens. The chlorophenyl group in the compound may enhance its ability to interact with microbial enzymes or DNA, leading to potential use as a bactericidal or fungicidal agent .
Anti-inflammatory Properties
Compounds containing the imidazole ring have shown anti-inflammatory effects in various studies. This compound, with its specific substitutions, could be investigated for its potential to reduce inflammation in conditions such as arthritis or inflammatory bowel disease .
Antitumor Applications
The structural complexity of this imidazole derivative suggests potential antitumor activity. Research could explore its use in targeting cancer cell lines, particularly those resistant to other forms of chemotherapy .
Antidiabetic Effects
Imidazole compounds have been reported to exhibit antidiabetic activity. This particular derivative could be a candidate for the development of new antidiabetic drugs, possibly through modulation of insulin signaling pathways .
Antiviral Capabilities
The purine-like structure of this compound makes it a candidate for antiviral drug development. It could be designed to mimic nucleoside analogs, interfering with viral replication processes .
Neuroprotective Effects
Imidazole derivatives have been associated with neuroprotective properties. This compound could be researched for its potential to protect neuronal cells against damage from neurodegenerative diseases or stroke .
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Imidazole derivatives are known to have a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.
Result of Action
A similar compound showed potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.
Action Environment
The wide range of applications of imidazole derivatives in medicinal chemistry suggests that they might be stable and effective under various environmental conditions.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-11(2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(28)24(18(16)27)10-14-6-8-15(21)9-7-14/h6-9,11H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLDGIHIMRDKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)




![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2861450.png)

![1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2861452.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2861457.png)

